Dibutyl itaconate
Description
Historical Overview of Itaconate Chemistry and Derivatives
The journey of itaconate chemistry began in 1836 when Samuel Baup first identified a product from the distillation of citric acid. nih.govlneg.pt This substance was later named "itaconic acid" by Crasso. nih.gov For a considerable period, itaconic acid was primarily viewed as a curiosity with limited application, mainly used in the synthesis of industrial polymers. nih.govresearchgate.net
A significant milestone occurred in 1929 when Kinoshita discovered that the fungus Aspergillus itaconicus could produce itaconic acid as a metabolic product. atamanchemicals.com This discovery paved the way for the biotechnological production of itaconic acid, with the first industrial process established in the United States in 1945. nih.gov Since the 1960s, fermentation using Aspergillus terreus has become the dominant method for its production. atamanchemicals.comtaylorandfrancis.com
The development of itaconic acid derivatives, such as dibutyl itaconate, expanded the utility of this bio-based chemical. The esterification of itaconic acid with alcohols like n-butanol produces dialkyl itaconates, which possess properties that make them attractive monomers for polymer synthesis. engconfintl.orgnih.gov These derivatives, including DBI, offer advantages over itaconic acid itself, such as improved solubility in organic solvents and better compatibility with polymer matrices.
Significance of this compound as a Bio-based Monomer
This compound's importance stems from its classification as a bio-based monomer. nih.gov It is synthesized from itaconic acid, which is produced through the fermentation of renewable resources like carbohydrates. engconfintl.orgwordpress.com This renewable origin makes DBI a sustainable alternative to petroleum-derived monomers, such as acrylic acid and methacrylic acid. mdpi.commdpi.com The US Department of Energy has even listed itaconic acid as one of the top 12 promising bio-based platform chemicals. mdpi.commdpi.com
The synthesis of DBI typically involves the esterification of itaconic acid with n-butanol. researchgate.net Research has focused on optimizing this process to be more environmentally friendly. Methods include using strong acid ion exchange resins as catalysts to reduce reaction times and energy consumption, and enzymatic catalysis with lipase (B570770) to achieve high conversion rates and purity under mild conditions. researchgate.netgoogle.com
The molecular structure of DBI, featuring two carboxylic acid groups and a reactive methylene (B1212753) group, allows it to undergo polymerization and copolymerization, making it a versatile monomer for creating a wide range of polymers. researchgate.netatamanchemicals.com
Current Research Landscape and Emerging Trends in this compound Science
Current research on this compound is vibrant and multifaceted, primarily focusing on its application in polymer chemistry. Scientists are actively exploring its use in the synthesis of bio-based elastomers, plasticizers, adhesives, and coatings. mdpi.comresearchgate.netrsc.org
A significant area of investigation is the copolymerization of DBI with other monomers to create materials with tailored properties. For instance, copolymers of DBI and lauryl methacrylate (B99206) have been synthesized via emulsion polymerization for use as sustainable pressure-sensitive adhesives. mdpi.com Research has also been conducted on the copolymerization of DBI with butadiene to produce bio-based elastomers with mechanical properties comparable to traditional synthetic rubbers. rsc.orgmdpi.com
Challenges in the polymerization of itaconate esters, such as low monomer conversion rates, are being addressed through innovative techniques like seeded semibatch emulsion polymerization. helmholtz-berlin.deacs.orgresearchgate.net This method has shown success in incorporating high amounts of DBI into (meth)acrylic waterborne polymers. acs.orgresearchgate.net
Furthermore, the development of advanced polymerization techniques, such as nitroxide-mediated polymerization (NMP), is being explored for the controlled synthesis of DBI-containing copolymers. mdpi.com While the homopolymerization of DBI via NMP has proven difficult, its copolymerization with monomers like styrene (B11656) shows promise. mdpi.com
The quest for greener synthesis routes continues to be a major trend. The use of hierarchical zeolite catalysts for the esterification of itaconic acid represents a move towards more sustainable and efficient production methods for DBI. researchgate.net
Table 1: Key Research Findings on this compound
| Research Area | Key Findings | References |
|---|---|---|
| Synthesis | Environmentally friendly synthesis using lipase as a catalyst achieved a 61.8% conversion rate and 97.3% purity. | researchgate.net |
| A novel catalysis-inhibition system using strong acid ion exchange resins and polymerization inhibitors significantly reduces reaction time and energy consumption. | google.com | |
| Copolymerization | Successfully synthesized fully bio-based waterborne copolymers of this compound, lauryl methacrylate, and itaconic acid via emulsion polymerization for pressure-sensitive adhesives. | mdpi.com |
| Copolymerization with butadiene resulted in sustainable elastomers with mechanical properties competitive with traditional synthetic rubbers. | rsc.org | |
| Polymerization Techniques | Seeded semibatch emulsion polymerization allows for high incorporation (>90%) of DBI into waterborne (meth)acrylates. | acs.orgresearchgate.net |
| Nitroxide-mediated polymerization of DBI with styrene showed that copolymerization is possible, though challenges with control remain. | mdpi.com | |
| Material Properties | Incorporation of 10 wt% DBI into PLA increased the elongation at break from 4.6% to 322%. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibutyl 2-methylidenebutanedioate | |
|---|---|---|
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InChI |
InChI=1S/C13H22O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVXYCDTRMDYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(=C)C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28452-66-6 | |
| Record name | Butanedioic acid, 2-methylene-, 1,4-dibutyl ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID5062213 | |
| Record name | Dibutyl itaconate | |
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Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155-60-4 | |
| Record name | Dibutyl itaconate | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=2155-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butanedioic acid, 2-methylene-, 1,4-dibutyl ester | |
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| Record name | Dibutyl itaconate | |
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| Record name | Dibutyl itaconate | |
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| Record name | Butanedioic acid, 2-methylene-, 1,4-dibutyl ester | |
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| Record name | Dibutyl itaconate | |
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| Record name | Dibutyl itaconate | |
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Synthesis Methodologies and Catalysis in Dibutyl Itaconate Production
Esterification of Itaconic Acid with n-Butanol
The synthesis of dibutyl itaconate is achieved through the esterification of two carboxyl groups of itaconic acid with the hydroxyl groups of n-butanol, forming the diester and water as a byproduct. The efficiency of this process is heavily reliant on the catalytic system employed to overcome the activation energy of the reaction. google.comuclouvain.be Catalytic approaches are broadly classified into homogeneous, heterogeneous, and biocatalytic systems, each with distinct advantages and challenges. whiterose.ac.ukrsc.org
The choice of catalyst is a determining factor in the efficiency, selectivity, and environmental footprint of this compound production.
Traditionally, the esterification of itaconic acid has been catalyzed by strong mineral acids, such as sulfuric acid (H₂SO₄) or para-toluene sulfonic acid (p-TSA), which operate in the same phase as the reactants. whiterose.ac.uknih.gov While these homogeneous catalysts are effective in promoting the reaction, they come with significant disadvantages. whiterose.ac.uk These include high corrosivity (B1173158) to industrial equipment, difficulties in separating the catalyst from the final product mixture, and the generation of acidic waste streams that pose environmental concerns. google.com
To address the shortcomings of homogeneous catalysts, research has increasingly focused on solid acid catalysts, which are in a different phase from the reactants. researchgate.netwhiterose.ac.uk This simplifies product purification and allows for catalyst recovery and reuse. google.com Among these, zeolites have emerged as a promising class of heterogeneous catalysts. whiterose.ac.uk
A notable advancement is the use of novel hierarchical zeolite H-BEA catalysts for this compound synthesis. researchgate.netresearchgate.net These materials possess both microporosity and mesoporosity, which enhances their catalytic activity. researchgate.net In a specific study, a hierarchical zeolite catalyst (HTYK) was synthesized and tested against its parent H-BEA zeolite. researchgate.net The modified hierarchical structure demonstrated improved physicochemical and catalytic properties, leading to enhanced performance in the esterification of itaconic acid with n-butanol. researchgate.net Under optimized conditions, the hierarchical zeolite HTYK catalyst achieved a high yield of 93% with 98% selectivity for this compound, surpassing the 84% yield obtained with the parent H-BEA catalyst. researchgate.net Other heterogeneous systems, such as strong acid ion-exchange resins, have also been developed, offering high selectivity and easy separation from the product. google.com
Biocatalysis represents a green and sustainable alternative for chemical synthesis, utilizing enzymes as catalysts. nih.gov For this compound production, lipases, such as immobilized Candida antarctica lipase (B570770) B (commercially known as Novozym 435), have proven to be effective. researchgate.net Enzymatic catalysis allows the reaction to proceed under mild conditions, which is particularly advantageous for preserving the thermally sensitive carbon-carbon double bond within the itaconate molecule. researchgate.net
In a study focusing on an environmentally friendly, solvent-free synthesis of this compound, lipase was used as the catalyst. researchgate.net Through the optimization of various reaction parameters, a 61.8% conversion of itaconic acid was achieved, yielding a product with 97.3% purity. The lipase also demonstrated good reusability for at least four cycles. researchgate.net
Achieving a high yield and purity of this compound is critically dependent on the careful control and optimization of various reaction parameters. researchgate.netresearchgate.net Key factors that are typically varied include the molar ratio of substrates, catalyst loading, reaction temperature, and reaction time. researchgate.net
The molar ratio of n-butanol to itaconic acid is a crucial factor that influences the equilibrium of the esterification reaction. An excess of n-butanol is generally used to shift the equilibrium towards the formation of the desired diester product, this compound. researchgate.net The optimal ratio, however, varies significantly depending on the catalytic system employed.
For heterogeneous catalysis using hierarchical zeolite H-BEA, researchers investigated itaconic acid to n-butanol molar ratios of 1:6, 1:8, 1:10, and 1:12. researchgate.net The highest product yield was obtained at a molar ratio of 1:10. researchgate.net
In biocatalytic systems, the optimal substrate ratio can be different. A study using Novozym 435 as the catalyst found that a significantly higher excess of n-butanol was beneficial. The optimal mole ratio of itaconic acid to n-butanol was identified as 1:13 to achieve the highest conversion rate of 61.8%. researchgate.net
Effect of Substrate Ratio on this compound Synthesis
| Catalyst System | Itaconic Acid:n-Butanol Molar Ratio | Result | Source |
|---|---|---|---|
| Hierarchical Zeolite HTYK | 1:10 | 93% Yield | researchgate.net |
| Parent Zeolite H-BEA | 1:10 | 84% Yield | researchgate.net |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound (DBI) |
| Itaconic acid (ITA) |
| n-Butanol |
| Sulfuric acid |
| Hierarchical Zeolite H-BEA |
| Candida antarctica lipase B (Novozym 435) |
| para-Toluene sulfonic acid (p-TSA) |
Reaction Parameters and Optimization for this compound Yield and Purity
Temperature Effects on this compound Synthesis
Temperature is a crucial parameter in the synthesis of this compound, significantly impacting reaction kinetics, product yield, and polymer properties in subsequent polymerization processes.
In the esterification of itaconic acid with n-butanol, studies have shown that an optimal temperature is necessary to achieve a high yield of DBI. For instance, in a study utilizing a hierarchical zeolite H-BEA catalyst, a reaction temperature of 120°C was found to be optimal for maximizing the yield of this compound. researchgate.netresearchgate.net
Conversely, during the polymerization of DBI, temperature plays a complex role. Increasing the reaction temperature from 50°C to 80°C has been observed to negatively affect both the rate of polymerization and the final molar masses of the resulting polymer. This is attributed to the depropagation effect, which becomes more pronounced at higher temperatures. The ceiling temperature for this compound polymerization is relatively low at 110°C, and even below this temperature, depropagation can significantly reduce the propagation rate. For seeded semibatch emulsion copolymerization of DBI with methyl methacrylate (B99206) and butyl acrylate (B77674), a reaction temperature of 75°C was identified as optimal, leading to the highest conversion and minimal coagulum formation.
However, in copolymerization reactions under semi-batch conditions at 110°C, the system of this compound and n-butyl acrylate exhibited the highest polymerization rates when compared to pairings with styrene (B11656) and methyl methacrylate. researchgate.net This suggests a trade-off between the speed of the reaction and the achievable length of the polymer chain.
The following table summarizes the effect of temperature on DBI synthesis and polymerization based on available research findings.
| Process | Monomers | Temperature (°C) | Observation |
| Esterification | Itaconic Acid, n-butanol | 120 | Optimal for high yield with hierarchical zeolite H-BEA catalyst. researchgate.netresearchgate.net |
| Homopolymerization | This compound | 50 - 80 | Increased temperature negatively impacts polymerization rate and molar mass. |
| Emulsion Copolymerization | DBI, Methyl Methacrylate, Butyl Acrylate | 75 | Highest conversion and minimal coagulum formation. |
| Semi-batch Copolymerization | DBI, n-Butyl Acrylate | 110 | Highest polymerization rates compared to other comonomers. researchgate.net |
Role of Dehydrating Agents
In the esterification synthesis of this compound, the removal of water, a byproduct of the reaction, is crucial for driving the equilibrium towards product formation and preventing catalyst deactivation. rsc.org Various dehydrating agents can be employed to achieve this.
The impact of different dehydrating agents on the synthesis of dimethyl carbonate, a process that also involves the removal of water, has been investigated. rsc.org In this related synthesis, a combination of molecular sieves and 2,2-dimethoxypropane (B42991) was found to be highly effective. rsc.org While specific studies on a wide range of dehydrating agents for DBI synthesis are limited in the provided context, the principle of water removal to enhance yield is a fundamental aspect of esterification reactions.
Reactor Design and Agitation Effects
The design of the reactor and the degree of agitation are significant factors in the production of this compound, influencing mass transfer and reaction rates.
In a study focusing on an environmentally friendly synthesis of DBI using lipase as a catalyst, a stirred tank reactor (STR) was utilized. researchgate.net Agitation in a reactor system is crucial as it controls the interfacial surface area available for mass transfer and reduces diffusional resistance. For gas-liquid-liquid reactor systems, the yield of the product can improve with the degree of agitation, indicating that the reaction can be diffusion-controlled. researchgate.net
Research on methyl ethyl ketazine production, another reaction in a multiphase system, found that the rate of reaction increased up to a certain agitation speed (600 rpm), beyond which there was no significant change in the yield, suggesting a shift from a diffusion-controlled to a kinetics-controlled mechanism. researchgate.net This highlights the importance of optimizing agitation to a "desired level" to maximize efficiency. While specific agitation speeds for optimal DBI production are not detailed in the provided search results, the principle that agitation enhances reaction rates up to a certain point is a key consideration in reactor design for this process.
Novel and Environmentally Sustainable Synthetic Approaches for this compound
In recent years, there has been a significant shift towards developing greener and more sustainable methods for the synthesis of chemicals. For this compound, this has led to the exploration of enzymatic catalysis and the use of advanced catalytic materials derived from renewable sources.
One notable environmentally friendly approach is the use of lipase as a catalyst in a solvent-free system. researchgate.net This method avoids the use of harsh and often toxic traditional acid catalysts. In one study, the highest conversion rate of itaconic acid was 61.8% with a DBI purity of 97.3%. researchgate.net The optimal conditions for this enzymatic synthesis were found to be a 1:13 molar ratio of itaconic acid to n-butanol, 20 wt% of Novozym 435 (a type of lipase) relative to the itaconic acid, and a reaction temperature of 65°C. researchgate.net A significant advantage of this biocatalytic approach is the reusability of the lipase, which was shown to be effective for at least four cycles. researchgate.net
Another sustainable strategy involves the use of heterogeneous catalysts, such as hierarchical zeolites. A recent study focused on the synthesis of DBI via the esterification of biomass-derived itaconic acid and n-butanol over a novel hierarchical zeolite H-BEA catalyst. researchgate.netresearchgate.net This catalyst, which possesses both microporosity and mesoporosity, demonstrated a higher percentage yield of itaconic acid conversion compared to the parent H-BEA zeolite catalyst under optimal reaction conditions. researchgate.netresearchgate.net This enhanced performance is attributed to the improved physicochemical and catalytic properties of the hierarchical zeolite. researchgate.netresearchgate.net The development of such robust and efficient catalysts from biomass-derived materials presents a promising pathway for the large-scale, environmentally benign, and energy-efficient production of this compound. researchgate.net
The following table summarizes key findings from these sustainable synthetic approaches.
| Catalytic System | Key Features | Optimal Conditions | Outcome |
| Lipase (Novozym 435) | Solvent-free, reusable catalyst | 65°C, 1:13 molar ratio (IA:n-butanol), 20 wt% lipase | 61.8% conversion of itaconic acid, 97.3% DBI purity. researchgate.net |
| Hierarchical Zeolite H-BEA | Heterogeneous, robust catalyst from biomass-derived acid | 120°C, 1:10 molar ratio (IA:n-butanol), 10 wt% catalyst, 8h | Higher DBI yield compared to parent H-BEA zeolite. researchgate.netresearchgate.net |
Polymerization Kinetics and Mechanisms of Dibutyl Itaconate
Homopolymerization of Dibutyl Itaconate
The self-polymerization of this compound (DBI) is characterized by several kinetic hurdles that have been the subject of detailed scientific investigation.
The free-radical homopolymerization of dialkyl itaconates, including DBI, is generally sluggish, leading to low monomer conversions and relatively short polymer chains. dntb.gov.uaresearchgate.net This reluctance to polymerize is a primary challenge, stemming from the monomer's structure. researchgate.net The propagation rate coefficient (kₚ) for diitaconates is significantly lower than for analogous methacrylates, a factor attributed to the steric hindrance caused by the two bulky substituents on the same carbon atom of the double bond. d-nb.info
Key challenges in the homopolymerization of DBI include:
Chain Transfer to Monomer: This side reaction is a significant factor that limits the formation of high molar mass polymers. d-nb.info The propagating radical can abstract a hydrogen atom from a monomer molecule, terminating one chain and creating a new, less reactive monomeric radical. mdpi.com
Depropagation: As will be discussed in the next section, the reversal of the propagation step becomes a major kinetic barrier, especially at elevated temperatures. acs.orgresearchgate.net
Research conducted at 50°C in a benzene (B151609) solution provided specific kinetic parameters for the homopolymerization of DBI initiated by AIBN, as detailed in the table below. kpi.ua
| Kinetic Parameter | Value | Conditions |
| kₚ/kₜ¹ᐟ² | 0.021 mol⁻¹ᐟ² L¹ᐟ² s⁻¹ᐟ² | 50°C, Benzene, AIBN initiator |
| 2ƒkₔ | 3.62 x 10⁻⁶ s⁻¹ | 50°C, Benzene, AIBN initiator |
Reaction temperature has a profound and complex effect on the homopolymerization of this compound, primarily due to the equilibrium between the propagation and depropagation steps. Depropagation, the process where a terminal monomer unit detaches from the growing polymer chain, becomes increasingly significant at higher temperatures. d-nb.infouni-freiburg.de
Studies have shown that increasing the reaction temperature from 50°C to 80°C negatively impacts both the polymerization rate and the final polymer molar masses, demonstrating an inherent limitation to the commercial production of poly(this compound). researchgate.netacs.orgresearchgate.net This phenomenon is attributed to the monomer approaching its ceiling temperature (Tₑ), the point at which the rate of propagation equals the rate of depropagation. For DBI, the ceiling temperature has been estimated to be around 110°C. acs.org It is advised that polymerization temperatures above 60°C should be avoided to minimize the depropagation effect. d-nb.infouni-freiburg.de
Pulsed laser polymerization (PLP) coupled with size exclusion chromatography (PLP-SEC) has been a key technique for quantifying these effects. This method allows for the determination of the effective rate coefficient of propagation (kₚᵉᶠᶠ) across a range of temperatures. For DBI, Arrhenius plots of ln(kₚ) versus inverse temperature show significant downward curvature at higher temperatures, a clear sign of depropagation. acs.org From these studies, key thermodynamic and kinetic parameters for the bulk polymerization of DBI have been estimated. acs.org
| Parameter | Value | Method |
| Activation Energy (Eₚ) | 21.3 kJ mol⁻¹ | PLP-SEC |
| Pre-exponential Factor (ln Aₚ/L mol⁻¹ s⁻¹) | 10.4 | PLP-SEC |
| Enthalpy of Polymerization (ΔH) | -42.0 kJ mol⁻¹ | DSC |
| Entropy of Polymerization (ΔS) | -110 J mol⁻¹ K⁻¹ | Data Fitting |
The optimal effective propagation rate coefficient for DBI monomer in solution polymerization was found to be at approximately 65°C. acs.org
The spatial arrangement of the ester-bearing side groups along the polymer backbone, known as tacticity, can be controlled in poly(this compound) by manipulating the reaction temperature. d-nb.infouni-freiburg.de Research has demonstrated the ability to switch the resulting polymer's microstructure from predominantly syndiotactic (alternating stereocenters) to predominantly isotactic (identical stereocenters) simply by adjusting the polymerization temperature. d-nb.infouni-freiburg.de Specifically, low temperatures such as -78°C favor the formation of syndiotactic poly(DBI), while higher temperatures up to 120°C lead to a predominantly isotactic polymer. d-nb.infouni-freiburg.de This temperature-dependent control over stereochemistry is a significant feature of the polymerization of this monomer.
Copolymerization of this compound with Other Monomers
To circumvent the inherent difficulties of DBI homopolymerization, such as low conversion rates and limited molar mass, copolymerization with more reactive comonomers is a widely adopted and effective strategy. dntb.gov.uaresearchgate.net This approach allows for the incorporation of the bio-based itaconate into polymer chains, enhancing the sustainability of materials like acrylic resins, while achieving commercially viable reaction kinetics and polymer properties. researchgate.netresearchgate.net
The kinetics of free radical copolymerization involving DBI are governed by the relative reactivities of the comonomers, which are quantified by their reactivity ratios (r₁ and r₂). These ratios describe the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (homopropagation) versus a unit of the comonomer (cross-propagation). One of the challenges in these systems is the presence of unfavorable reactivity ratios, which can lead to poor incorporation of the itaconate monomer or the formation of copolymers with non-random sequence distributions. acs.orgacs.orgnih.gov
DBI has been successfully copolymerized with several commercially important monomers, including styrene (B11656), methyl methacrylate (B99206) (MMA), and n-butyl acrylate (B77674) (BA). dntb.gov.uaum.si
| Comonomer (M₂) | r₁ (DBI) | r₂ (Comonomer) | Conditions |
| Methyl Methacrylate | 0.717 ± 0.11 | 1.329 ± 0.09 | 50°C, Benzene kpi.ua |
| Styrene | 0.38 ± 0.02 | 0.40 ± 0.05 | 60°C, Benzene mdpi.com |
| Butadiene | < 1 | < 1 | Emulsion Polymerization rsc.orgrsc.org |
The Q-e scheme, which characterizes monomer reactivity (Q) and polarity (e), has been applied to DBI based on its copolymerization with MMA, yielding values of Q=0.61 and e=0.62. kpi.ua
Studies conducted under semi-batch operating conditions at 110°C show that while the DBI/BA system yields the highest polymerization rates among pairings with styrene and methyl methacrylate, the final polymer molar masses are comparatively lower. um.si This suggests a trade-off between reaction speed and the attainable polymer chain length.
The reactivity ratios for the DBI (M₁) and BA (M₂) system were precisely determined through experiments at 60°C, monitored by in-line NMR spectroscopy. acs.org These experiments, which accounted for the depropagation of DBI, provided the following values. acs.org
| Monomer | Reactivity Ratio | Value |
| This compound (DBI) | r₁ | 1.26 |
| n-Butyl Acrylate (BA) | r₂ | 0.50 |
These reactivity ratios indicate that a growing polymer chain with a terminal DBI radical prefers to add another DBI monomer (r₁ > 1), while a chain ending in a BA radical prefers to add a DBI monomer over another BA monomer (r₂ < 1). This kinetic behavior is crucial for modeling the copolymerization process and tailoring the final copolymer composition and microstructure. acs.org Further research has demonstrated that seeded semibatch emulsion polymerization is an effective method for incorporating a substantial amount (30 wt%) of DBI into a polymer with methyl methacrylate and butyl acrylate under industrially relevant conditions. acs.orgresearchgate.netacs.org
Free Radical Copolymerization Kinetics and Reactivity Ratios
This compound with Methyl Methacrylate
The copolymerization of this compound with methyl methacrylate (MMA) has been investigated to create bio-based polymers. dntb.gov.uaum.si Studies have shown that the incorporation of DBI into copolymers with MMA can be challenging due to the lower reactivity of DBI. nih.govnih.gov
Seeded semibatch emulsion polymerization has been employed to overcome the challenges associated with the low incorporation rates of itaconate esters. nih.govacs.org This technique allows for better control over the reaction heat and polymer chain composition. acs.org In a seeded semibatch process copolymerizing MMA and butyl acrylate with DBI, it was found that a reaction temperature of 75 °C resulted in the highest conversion and minimal coagulum formation. nih.gov High incorporation of DBI (>90%) was achieved in short reaction times (4 hours) by utilizing a redox initiator system, which allows for radical generation at lower temperatures, thus mitigating the depropagation effect. nih.govacs.org The lower water solubility of DBI compared to MMA could also influence its incorporation rate in emulsion systems. acs.org
Interactive Data Table: Copolymerization of this compound (DBI) and Methyl Methacrylate (MMA) nih.govdntb.gov.uaum.siacs.org
| Polymerization Method | Temperature (°C) | DBI Feed (molar fraction) | Key Findings |
| Solution | 110 | 0.150 - 0.614 | Conversion rate decreases with increasing DBI feed. Depropagation is a significant factor. um.si |
| Seeded Semibatch Emulsion | 75 | 30 wt% | High DBI incorporation (>90%) achieved in 4 hours with a redox initiator. nih.govacs.org |
| Seeded Semibatch Emulsion | 90 | 30 wt% | Lower conversion compared to 75 °C, potentially due to increased depropagation. nih.gov |
This compound with Styrene
The copolymerization of this compound with styrene (St) has been studied under various conditions, including high-temperature solution polymerization and controlled radical polymerization techniques. dntb.gov.uaum.simdpi.com
Nitroxide-mediated polymerization (NMP), a type of controlled radical polymerization, has been used for the copolymerization of DBI and styrene. mdpi.com While the homopolymerization of DBI via NMP is not feasible due to the formation of a stable adduct, copolymerization with styrene is possible at temperatures ranging from 70–110 °C. mdpi.com These copolymerizations generally follow first-order kinetics for initial DBI compositions of 10% to 80%. mdpi.com However, the number-average molecular weight (Mn) can deviate from theoretical values due to chain transfer reactions, which are more prevalent at higher temperatures. mdpi.com Lowering the temperature to 70 °C can lead to better control over the polymerization, with dispersity (Đ) values between 1.3 and 1.5. mdpi.com In these copolymerizations, styrene is generally more reactive than DBI, resulting in copolymers richer in styrene than the initial feed composition. mdpi.com
| Polymerization Method | Temperature (°C) | Initial DBI Feed (molar fraction) | Key Findings |
| Solution (Semi-batch) | 110 | 0.150 - 0.614 | Final conversion is around 70% for all feed ratios. Higher DBI feed leads to higher final conversion compared to lower DBI feed. um.si |
| Nitroxide-Mediated Polymerization (NMP) | 70 - 110 | 0.10 - 0.80 | Follows first-order kinetics. Styrene is more reactive than DBI. Lower temperatures (70°C) provide better control (Đ = 1.3-1.5). mdpi.com |
This compound with Butadiene
The copolymerization of this compound with butadiene (Bd) via emulsion polymerization offers a green route to sustainable elastomers. rsc.orgresearchgate.net These copolymers, denoted as PDBIB, have been synthesized with varying feed ratios of the two monomers, resulting in materials with a range of properties. rsc.orgnih.govacs.orgmdpi.com
The microstructure of the resulting copolymers predominantly contains trans- and vinyl-polybutadiene units. rsc.orgresearchgate.net The reactivity ratios for this copolymerization have been determined using the Fineman–Ross and Kelen–Tüdös methods, indicating a non-ideal copolymerization behavior with an azeotropic point at a butadiene feed of 0.383. rsc.orgresearchgate.net This suggests that at this specific feed composition, the copolymer composition will be the same as the feed composition. The monomer sequence distribution analysis reveals that butadiene tends to self-propagate, forming long, flexible segments, while this compound forms shorter sequences of isolated, diad, or triad (B1167595) units. rsc.orgresearchgate.net
The molecular weight of the PDBIB elastomers can range from 236,000 to 392,000 Da, and the glass transition temperature (Tg) can be tuned from -42 to -72 °C, depending on the butadiene content in the feed. rsc.orgresearchgate.net
Interactive Data Table: Copolymerization of this compound (DBI) and Butadiene (Bd) rsc.orgresearchgate.net
| Property | Value/Observation |
| Polymerization Method | Emulsion Polymerization rsc.orgresearchgate.net |
| Reactivity Behavior | Non-ideal with an azeotropic point at 0.383 butadiene feed rsc.orgresearchgate.net |
| Monomer Sequence | Butadiene forms long segments; DBI forms short sequences rsc.orgresearchgate.net |
| Molecular Weight (Da) | 236,000 - 392,000 rsc.orgresearchgate.net |
| Glass Transition Temperature (°C) | -42 to -72 rsc.orgresearchgate.net |
This compound with Lauryl Methacrylate
Copolymers of this compound and lauryl methacrylate (LMA) have been synthesized via batch emulsion radical polymerization, an environmentally friendly process, with the aim of developing sustainable pressure-sensitive adhesives (PSAs). mdpi.comnih.govresearchgate.netscispace.com These copolymer systems also include a small, fixed amount of itaconic acid (IA) as a functional comonomer. mdpi.comresearchgate.net
The final copolymer composition is close to the theoretical formulation, indicating successful incorporation of both DBI and LMA into the polymer chains. mdpi.comnih.gov An increase in the LMA content in the feed leads to a more cross-linked microstructure and higher molecular weight in the resulting copolymer. mdpi.comnih.gov The glass transition temperature (Tg) and the storage modulus (G') of the copolymer films can be adjusted by varying the DBI to LMA ratio, offering a way to tailor the properties of the resulting PSAs for different applications. mdpi.comnih.gov
Interactive Data Table: Copolymerization of this compound (DBI) and Lauryl Methacrylate (LMA) mdpi.comnih.gov
| Property | Observation |
| Polymerization Method | Batch Emulsion Radical Polymerization mdpi.comnih.gov |
| Effect of LMA Content | Increased LMA leads to higher molecular weight and more cross-linking mdpi.comnih.gov |
| Property Tuning | Tg and G' can be controlled by the DBI:LMA ratio mdpi.comnih.gov |
This compound with Myrcene
Bio-based random rubbery copolymers of β-myrcene and this compound have been synthesized using an environmentally benign emulsion polymerization method. acs.orgresearchgate.netfigshare.com These copolymers show potential as substitutes for commercial rubbers. acs.orgresearchgate.net The polymerization follows a first-order reaction pathway. acs.orgfigshare.com
The resulting copolymers have molecular weights in the range of 13,330 to 64,700 Da and exhibit a sub-ambient glass transition temperature between -60.3 to -33.5 °C, which is dependent on the weight percentage of β-myrcene. acs.orgresearchgate.netfigshare.com The microstructure of the polymyrcene component is predominantly 1,4-cis and -trans. acs.orgfigshare.com Morphological studies indicate a random placement of the two monomer phases within the copolymer. acs.orgfigshare.com The determination of monomer reactivity ratios suggests a quasi-ideal copolymerization behavior. acs.orgresearchgate.netfigshare.com Furthermore, the terpolymerization of styrene, myrcene, and DBI has been explored, demonstrating the potential to create sustainable polymers with tunable glass transition temperatures. chemrxiv.orgrsc.org
Interactive Data Table: Copolymerization of this compound (DBI) and Myrcene acs.orgresearchgate.netfigshare.com
| Property | Value/Observation |
| Polymerization Method | Emulsion Polymerization acs.orgresearchgate.netfigshare.com |
| Reaction Kinetics | First-order pathway acs.orgfigshare.com |
| Reactivity Behavior | Quasi-ideal copolymerization acs.orgresearchgate.netfigshare.com |
| Molecular Weight (Da) | 13,330 - 64,700 acs.orgresearchgate.netfigshare.com |
| Glass Transition Temperature (°C) | -60.3 to -33.5 acs.orgresearchgate.netfigshare.com |
Controlled Radical Polymerization Techniques for this compound
Controlled radical polymerization (CRP) techniques offer a pathway to synthesize polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. mdpi.com For sterically hindered monomers like this compound, these methods can provide better control over the polymerization process compared to conventional free-radical polymerization. uq.edu.auqut.edu.au
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully applied to the polymerization of sterically hindered monomers like this compound. uq.edu.auqut.edu.au This technique allows for the synthesis of well-defined polymers.
DBI has been polymerized via RAFT at 65 °C using various RAFT agents, including S,S'-Bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate, cumyl dithiobenzoate, and cumyl phenyldithioacetate. uq.edu.auqut.edu.au This process has yielded polymers with number average molecular weights ranging from 9,000 to 92,000 g/mol . uq.edu.auqut.edu.au The progress of the polymerization can be monitored in real-time using techniques like online Fourier transform-near infrared spectroscopy. uq.edu.auqut.edu.au
The polydispersity indices (PDI) of the resulting polymers were relatively high, in the range of 1.4–1.7. uq.edu.auqut.edu.au The polymerization behavior was observed to be a hybrid between conventional and living polymerization, with the degree of control depending on the specific RAFT agent used. uq.edu.auqut.edu.au
Nitroxide Mediated Polymerization (NMP)
Nitroxide Mediated Polymerization (NMP) of this compound (DBI) presents significant challenges. The homopolymerization of DBI via NMP is generally not feasible. mdpi.comdntb.gov.uaresearchgate.net This is attributed to the formation of a stable adduct between the alkoxyamine initiator (like NHS-BlocBuilder) and a DBI monomer unit. mdpi.comresearchgate.net The resulting C-O-N bond is centered on a quaternary carbon, which possesses a high activation energy barrier, thus preventing the generation of propagating radicals needed for polymerization. mdpi.com Consequently, attempts to homopolymerize DBI and even dimethyl itaconate (DMI) using NMP have shown no conversion, even at elevated temperatures around 110 °C. mdpi.com
However, the copolymerization of DBI with other monomers, particularly styrene (S), has proven to be more successful. mdpi.comdntb.gov.ua Copolymerizations of DBI and styrene have been conducted at various initial molar feed compositions and temperatures ranging from 70–110 °C in a 1,4-dioxane (B91453) solution. mdpi.comresearchgate.net For initial DBI compositions between 10% and 80%, the copolymerizations largely followed first-order kinetics. mdpi.comresearchgate.net
Despite this, significant deviations from the theoretical number-average molecular weight (Mn) were observed. mdpi.com These deviations are primarily caused by chain transfer reactions, which are more prominent at higher temperatures, and the inherently poor reactivity of DBI within an NMP framework. mdpi.com To mitigate these side reactions, particularly intramolecular chain transfer, experiments were performed at a lower temperature of 70 °C for an extended period (72 hours). mdpi.com This approach yielded slight improvements in dispersity (Đ = 1.3–1.5) and conversion (around 50%), especially for copolymers with lower DBI content. mdpi.com
The propagation rate constant (kp) for DBI is notably lower than that of more reactive monomers like styrene. For instance, at 110 °C, the kp of DBI is approximately 40 L mol⁻¹ s⁻¹, whereas for styrene, it is around 1580 L mol⁻¹ s⁻¹. mdpi.comresearchgate.net This disparity in reactivity significantly influences the copolymerization process.
Table 1: Summary of this compound/Styrene NMP Copolymerization at 110 °C Data derived from experiments conducted in a 50 wt% dioxane solution.
| Initial Molar Fraction of DBI (fDBI,0) | Time (min) | Conversion (X) | Mn ( g/mol ) from GPC | Dispersity (Đ) |
| 0.1 | 180 | 0.77 | 10,200 | 1.39 |
| 0.2 | 240 | 0.81 | 10,500 | 1.45 |
| 0.3 | 360 | 0.73 | 8,900 | 1.54 |
| 0.4 | 360 | 0.52 | 6,900 | 1.57 |
| 0.5 | 360 | 0.35 | 5,100 | 1.60 |
| 0.6 | 360 | 0.20 | 3,800 | 1.58 |
| 0.7 | 360 | 0.12 | 3,100 | 1.55 |
| 0.8 | 360 | 0.08 | 2,700 | 1.50 |
| Source: mdpi.com |
Group Transfer Polymerization (GTP)
Group Transfer Polymerization (GTP) is another method that has been explored for the polymerization of dialkyl itaconates. mdpi.comresearchgate.net GTP is a quasi-living polymerization technique that typically works well for monomers like methacrylates and acrylates at room temperature. slideshare.netslideshare.net However, research indicates that this compound (DBI) does not readily homopolymerize to high conversion via GTP. researchgate.netucy.ac.cy
Studies have shown that while GTP fails to produce high molecular weight homopolymers of DBI, it possesses the unique capability to add one or two monomer units to a polymer chain. researchgate.netucy.ac.cy This suggests that DBI is not an effective monomer for propagation in GTP systems but can serve as an excellent end-functionalizing agent. researchgate.netucy.ac.cy This property has been demonstrated by synthesizing hydrophilic homopolymers via GTP and then adding the hydrophobic DBI in situ to create amphiphilic end-functionalized copolymers. ucy.ac.cy The resulting block copolymers were shown to form small micelles in aqueous solutions. ucy.ac.cy The inability of dialkyl itaconates to undergo further addition after capping a chain end has been a consistent observation in GTP applications. mdpi.comresearchgate.net
Emulsion Polymerization of this compound Copolymers
Emulsion polymerization has emerged as a viable and environmentally friendly pathway for producing DBI-based copolymers. mdpi.comacs.orgrsc.org This technique has been successfully used to synthesize copolymers of DBI with a variety of comonomers.
Key research findings include:
Copolymers with Lauryl Methacrylate (LMA) and Itaconic Acid (IA): Terpolymers of poly(DBI-LMA-IA) have been synthesized via batch emulsion radical polymerization. mdpi.com These copolymers exhibit a single glass transition temperature (Tg), indicating a statistical random composition. mdpi.com
Copolymers with Methyl Methacrylate (MMA) and Butyl Acrylate (BA): To overcome challenges like low propagation rates and depropagation, a seeded semibatch emulsion polymerization process has been employed. acs.orgresearcher.life This strategy allows for better control over the reaction and polymer composition, successfully incorporating up to 30 wt% of DBI into (meth)acrylic waterborne polymers in relatively short reaction times (4 hours) with high DBI incorporation (>90%). researchgate.netacs.org
Copolymers with β-Myrcene: Biobased random rubbery copolymers of DBI and β-myrcene have been prepared through emulsion polymerization. acs.orgfigshare.com These reactions followed a first-order reaction pathway and produced copolymers with molecular weights ranging from 13,330 to 64,700 Da. acs.orgfigshare.com
Copolymers with Butadiene: Sustainable elastomers of poly(this compound-co-butadiene) have been synthesized using emulsion polymerization. rsc.org This process yielded copolymers with high molecular weights, from 236,000 to 392,000 Da. rsc.org
Table 2: Examples of this compound Copolymers Synthesized via Emulsion Polymerization
| Comonomer(s) | Polymerization Method | Key Findings | Reference(s) |
| Lauryl Methacrylate (LMA), Itaconic Acid (IA) | Batch Emulsion | Statistical random terpolymers; tunable Tg. | mdpi.com |
| Methyl Methacrylate (MMA), Butyl Acrylate (BA) | Seeded Semibatch Emulsion | High DBI incorporation (>90%) in 4 hours. | acs.org |
| β-Myrcene | Emulsion | Biobased random rubbery copolymers. | acs.orgfigshare.com |
| Butadiene | Emulsion | Sustainable elastomer with high molecular weight. | rsc.org |
Impact of Monomer Composition on Copolymer Microstructure and Molecular Weight Distribution
The composition of the monomer feed significantly influences the final properties of this compound copolymers.
In the NMP of DBI and styrene , as the initial molar fraction of DBI (fDBI,0) increases, there is a marked decrease in both the polymerization rate and the final molecular weight achieved. mdpi.com For instance, at 110 °C, increasing the DBI fraction from 0.1 to 0.8 resulted in the number-average molecular weight (Mn) dropping from 10,200 g/mol to 2,700 g/mol . mdpi.comresearchgate.net Propagation is effectively halted at high DBI concentrations (fDBI,0 > 0.6). mdpi.com
In the emulsion polymerization of DBI, LMA, and IA , an increase in the LMA content in the feed leads to a more cross-linked microstructure and higher molecular weight. mdpi.com The glass transition temperature (Tg) is also directly tunable by altering the DBI:LMA ratio; a higher proportion of LMA results in a lower Tg. researchgate.netmdpi.com
In copolymers of DBI and β-myrcene , the glass transition temperature is dependent on the weight percentage of β-myrcene, with Tg values ranging from -60.3 °C to -33.5 °C. acs.orgfigshare.com Similarly, for DBI-butadiene copolymers , the Tg can be adjusted from -42 °C to -72 °C depending on the feed weight percentage of butadiene. rsc.org The monomer sequence distribution in this system indicated that butadiene tends to self-propagate into long segments, while DBI forms shorter sequences. rsc.org
Chain Transfer Reactions in this compound Polymerization Systems
Chain transfer reactions are a significant factor in the polymerization of DBI, often impacting molecular weight control and polymer architecture.
In NMP systems , chain transfer is a primary reason for the observed discrepancy between experimental and theoretical molecular weights, with these reactions becoming more likely at high temperatures. mdpi.com Specifically, intramolecular chain transfer reactions have been identified as a key side reaction. mdpi.com
In general free-radical polymerization , chain transfer to the monomer is a prevalent issue for sterically hindered monomers like DBI. mdpi.comresearchgate.net This phenomenon is linked to the very low propagation rate constant (kp) of dialkyl itaconates. mdpi.comresearchgate.net Side reactions associated with intramolecular chain transfer have been observed to occur at polymerization temperatures above 60 °C. uni-freiburg.de
During emulsion polymerization , chain transfer to the polymer can occur, leading to undesirable outcomes such as chain branching and the formation of gel, even without the presence of a dedicated cross-linking agent. mdpi.com This is particularly noted at high monomer conversions. mdpi.com When copolymerizing DBI with n-butyl acrylate at high temperatures, the influence of chain transfer mechanisms appears to be more pronounced than in systems with methyl methacrylate or styrene. um.si
Advanced Characterization Techniques for Dibutyl Itaconate Polymers
Spectroscopic Analysis of Dibutyl Itaconate Polymers
Spectroscopic techniques are indispensable for elucidating the chemical structure and confirming the successful polymerization of this compound (DBI).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Monomer Incorporation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound polymers. Both ¹H and ¹³C NMR are utilized to confirm the polymer structure and determine the incorporation of monomers in copolymers.
In the ¹H NMR spectrum of poly(this compound), characteristic signals confirm the polymer's structure. For instance, the protons adjacent to the ester group appear at approximately 4.05 ppm. mdpi.com Other key signals include a triplet at δ 0.7-1.1 ppm, corresponding to the methyl group in the butyl chain, and another triplet at δ 3.8-4.3 ppm due to the methylene (B1212753) group attached to the oxygen atom. core.ac.uk The methylene groups within the butyl chain show absorption between δ 1.2-1.9 ppm, while the methylene group attached to the carbonyl group is centered at δ 2.9 ppm. core.ac.uk The successful incorporation of DBI into copolymers can be verified by the presence of these characteristic peaks. mdpi.commdpi.com For example, in copolymers of DBI and lauryl methacrylate (B99206) (LMA), the final composition determined by NMR is often close to the theoretical formulation. mdpi.comresearchgate.net
Solid-state NMR has been employed to analyze insoluble PBI polymers, revealing structural differences compared to enzymatically synthesized, soluble PBI. sci-hub.se Furthermore, in-line ¹H NMR monitoring has been effectively used to track the real-time conversion of individual monomers during the copolymerization of DBI with monomers like butyl acrylate (B77674) (BA). acs.org This technique allows for precise control and understanding of the polymerization kinetics. acs.org
Table 1: Characteristic ¹H NMR Chemical Shifts for Poly(this compound)
| Functional Group | Chemical Shift (ppm) |
|---|---|
| Methyl protons of butyl group | 0.7 - 1.1 (triplet) |
| Methylene protons of butyl chain | 1.2 - 1.9 |
| Methylene protons adjacent to C=O | 2.9 (centered) |
| Methylene protons adjacent to oxygen | 3.8 - 4.3 (triplet) |
| Protons adjacent to ester group | ~4.05 |
Data sourced from multiple studies. mdpi.comcore.ac.uk
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Structure Confirmation
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for confirming the chemical structure of polymers by identifying their functional groups. ugent.beintertek.com For poly(this compound) and its copolymers, FTIR analysis provides clear evidence of polymerization and monomer incorporation.
A key indicator of the presence of the DBI unit in a polymer is the strong absorption band corresponding to the C=O stretching vibration of the ester group, which typically appears around 1728-1740 cm⁻¹. mdpi.com The intensity of this peak increases with higher DBI content in copolymers, confirming its successful incorporation. mdpi.com Other characteristic peaks for poly(this compound) include the stretching vibrations of –CH₃, –CH₂, and –CH groups, which are observed at approximately 3023, 2917, and 2846 cm⁻¹, respectively. mdpi.com In studies of copolymers of DBI and lauryl methacrylate, peaks at 2923 and 2853 cm⁻¹ are assigned to the asymmetric and symmetric C-H stretching of the methylene groups from both monomers. mdpi.com
FTIR, often used in conjunction with techniques like thermogravimetric analysis (TGA/FTIR), can also provide insights into the thermal degradation mechanisms of these polymers by analyzing the gaseous products evolved during decomposition. acs.org
Table 2: Key FTIR Absorption Bands for Poly(this compound)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~1728 - 1740 | C=O stretching vibration of the ester group |
| 2846 - 3023 | C-H stretching vibrations (–CH, –CH₂, –CH₃) |
Data sourced from multiple studies. mdpi.com
Chromatographic Techniques for Molecular Weight and Composition Analysis
Chromatographic methods are essential for determining the molecular weight distribution and monitoring the composition of this compound polymers.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molecular Mass Distributions
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard technique for analyzing the molecular weight distribution of polymers. wikipedia.org It provides crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. mdpi.commeasurlabs.com
For this compound polymers and copolymers, GPC analysis is routinely used to assess the outcome of polymerization reactions. For example, in the synthesis of this compound-styrene-butadiene rubber (D-ESBR), GPC was used to determine that the Mn was around 190,000 g/mol with a PDI of about 2.5. mdpi.com In the copolymerization of DBI with lauryl methacrylate, an increase in LMA content led to higher molecular weights. mdpi.comresearchgate.net The technique is also used to analyze the soluble fraction of the polymer after procedures like Soxhlet extraction to determine gel content. mdpi.comnih.gov Calibration is typically performed using polystyrene standards, and the results are relative to these standards. mdpi.comum.si
Table 3: Example of GPC Data for this compound Copolymers
| Polymer System | Mn ( g/mol ) | PDI (Đ) | Reference |
|---|---|---|---|
| D-ESBR (5% DBI) | ~190,000 | ~2.5 | mdpi.com |
| D-ESBR (10% DBI) | ~190,000 | ~2.5 | mdpi.com |
| Poly(DBI-co-BA) | Varies with composition | - | um.si |
This table presents illustrative data and actual values depend on specific polymerization conditions.
High-Performance Liquid Chromatography (HPLC) for Conversion Monitoring
High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for separating, identifying, and quantifying components in a mixture. mdpi.com In the context of this compound polymerization, HPLC is particularly valuable for monitoring the conversion of monomers over the course of the reaction. um.si
By analyzing samples taken at different time points during polymerization, HPLC can accurately determine the remaining concentration of unreacted monomers. um.si This is especially useful for monomers with high boiling points like DBI, where techniques like gas chromatography are not suitable. um.si For instance, in the high-temperature radical copolymerization of DBI with other monomers, a Waters HPLC system with a C18 column was used to determine monomer conversions. um.si The data obtained from HPLC analysis is crucial for studying polymerization kinetics and understanding how different reaction conditions affect the rate of monomer consumption. mdpi.comum.si
Computational and Theoretical Studies on Dibutyl Itaconate Systems
Molecular Dynamics Simulations of Dibutyl Itaconate Copolymers
Molecular dynamics (MD) simulations offer a powerful tool to visualize and analyze the spatial arrangement and movement of polymer chains. researchgate.netiitkgp.ac.in By modeling the interactions between individual atoms over time, MD simulations can predict various properties of the resulting polymer, such as its structure and glass transition temperature.
In the context of this compound copolymers, MD simulations have been used to understand the spatial arrangements of the macromolecular chains. researchgate.net For instance, in studies of copolymers of DBI with β-myrcene, MD simulations predicted the spatial arrangement of the polymer chains, and these predictions were in good agreement with experimental findings. researchgate.netacs.org This demonstrates the utility of MD simulations in correlating the molecular structure of copolymers with their macroscopic properties.
Furthermore, MD simulations can provide insights into the interactions between different components in a polymer composite. For example, in silica-filled emulsion styrene-butadiene rubber (ESBR) modified with this compound, MD simulations could be used to study the dispersion of silica (B1680970) and the interfacial interactions between the silica filler and the rubber matrix. mdpi.com
Kinetic Modeling of this compound Polymerization
Kinetic modeling is a critical tool for understanding and optimizing the polymerization of this compound. It allows for the prediction of how different reaction conditions will affect the polymerization rate, monomer conversion, and the molecular weight distribution of the final polymer.
Studies on the free-radical homopolymerization of this compound have utilized kinetic models to guide experimental work. researchgate.netacs.org These models help in estimating key kinetic parameters that control the polymerization process. For example, a kinetic model was developed for the batch polymerization of DBI in toluene (B28343) at different temperatures and initial monomer and initiator concentrations. researchgate.netacs.org The experimental results from these studies, including conversion profiles and polymer molar mass distributions, were then compared with the model's simulations to validate and refine the model. researchgate.netacs.org
A significant finding from these kinetic studies is the influence of depropagation at higher temperatures. As the reaction temperature increases from 50 to 80 °C, both the polymerization rate and the polymer molar masses are affected by depropagation, which presents a challenge for the commercial production of poly(this compound) homopolymers. researchgate.netacs.org
Kinetic modeling has also been applied to the copolymerization of this compound with other monomers, such as n-butyl acrylate (B77674) (BA). researchgate.netdntb.gov.ua In these systems, a kinetic model can help to understand the influence of the comonomer on the reaction kinetics and the properties of the resulting copolymer. For instance, the use of the more reactive BA as a comonomer has been shown to significantly increase the conversion and molar mass of the resulting copolymer. researchgate.net Semi-batch operating conditions, which are common in industrial practice, can be modeled to find optimal conditions for incorporating a substantial fraction of DBI into acrylic copolymer resins. researchgate.net
The table below summarizes key parameters and findings from kinetic studies of this compound polymerization.
| Polymerization System | Key Findings from Kinetic Modeling | Influencing Factors |
| Homopolymerization of this compound | Depropagation significantly impacts polymerization rate and molar masses at higher temperatures. researchgate.netacs.org | Temperature, Monomer Concentration, Initiator Concentration. researchgate.netacs.org |
| Copolymerization with n-Butyl Acrylate | The use of a more reactive comonomer increases conversion and molar mass. researchgate.net | Comonomer type and composition, Temperature, Initiator Concentration. researchgate.net |
| Nitroxide-Mediated Copolymerization with Styrene (B11656) | Copolymerizations largely followed first-order kinetics for initial DBI compositions of 10% to 80%. mdpi.com | Initial molar feed composition, Reaction temperature. mdpi.com |
Prediction of Macromolecular Chain Arrangements and Polymer Properties
Computational methods are also instrumental in predicting the arrangement of macromolecular chains and the resulting physical properties of the polymers. These predictions can guide the synthesis of polymers with desired characteristics, such as a specific glass transition temperature (Tg).
Molecular dynamics simulations have been successfully used to predict the spatial arrangements of macromolecular chains in copolymers containing this compound. researchgate.net In a study on poly(myrcene-co-dibutyl itaconate), MD simulations predicted the glass transition temperature of the copolymers, which were found to be in accord with experimental results. researchgate.netacs.org This highlights the predictive power of such simulations in material design.
The prediction of polymer properties is not limited to MD simulations. Machine learning models, for instance, can be developed to predict properties like glass transition temperature, dielectric constant, and dielectric loss tangent based on the polymer's structure. gatech.edu While not specific to this compound in the provided context, these approaches represent a powerful future direction for the predictive design of itaconate-based polymers.
The table below presents a summary of predicted and experimentally verified properties of this compound copolymers.
| Copolymer System | Predicted Property | Computational Method | Experimental Verification |
| Poly(myrcene-co-dibutyl itaconate) | Spatial arrangements of macromolecular chains researchgate.net | Molecular Dynamics Simulation | In accord with experimental findings. researchgate.net |
| Poly(myrcene-co-dibutyl itaconate) | Glass transition temperature researchgate.net | Molecular Dynamics Simulation | In accord with experimental findings. researchgate.net |
Applications of Dibutyl Itaconate in Advanced Materials Research
Dibutyl Itaconate in Bio-based Polymer Development
The versatility of this compound makes it a valuable component in the creation of various bio-based polymers. acs.org Its incorporation into polymer chains can significantly influence the final properties of the material, leading to the development of sustainable elastomers, adhesives, coatings, and plasticizers.
Bio-based Elastomers from this compound
This compound is a key monomer in the synthesis of bio-based elastomers, offering a green alternative to traditional synthetic rubbers. rsc.orgmdpi.com Through emulsion polymerization, DBI can be copolymerized with other monomers like butadiene to create elastomers with a range of desirable properties. rsc.orgresearchgate.net
Research has focused on developing sustainable poly(this compound-co-butadiene) (PDIB) elastomers. These materials exhibit competitive mechanical properties compared to conventional rubbers. For instance, unfilled PDIB with 40 wt% butadiene has shown stress at break over 2 MPa and elongation at break exceeding 600%. rsc.org The glass transition temperature of these elastomers can be tuned from -42 to -72°C by adjusting the butadiene content. rsc.orgresearchgate.net
Furthermore, nanocomposites of these bio-based elastomers have been prepared using fillers like carbon black and silica (B1680970). mdpi.com Silica-reinforced poly(this compound-co-butadiene) with a 40/60 weight ratio of this compound to butadiene demonstrated a tensile strength of over 18 MPa and an elongation at break greater than 400%. mdpi.com These findings highlight the potential of this compound-based elastomers as a viable substitute for petroleum-derived elastomers in applications such as green tires. mdpi.com
Table 1: Mechanical Properties of Poly(this compound-co-butadiene) Elastomers
| Material | Filler | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| Unfilled PDIB (40 wt% butadiene) | None | > 2 | > 600 |
| Silica-reinforced PDBIB (40/60 DBI/Butadiene) | Silica | > 18 | > 400 |
Sustainable Adhesives and Coatings utilizing this compound
This compound serves as a valuable comonomer in the formulation of sustainable adhesives and coatings. dataintelo.com Its incorporation enhances flexibility and durability, contributing to the high performance of these materials. dataintelo.com The development of waterborne pressure-sensitive adhesives (PSAs) from bio-based monomers, including this compound, is a significant area of research. mdpi.com
Copolymers of this compound, lauryl methacrylate (B99206) (LMA), and a small amount of itaconic acid (IA) have been successfully synthesized via emulsion polymerization to create waterborne PSAs. mdpi.com The ratio of DBI to LMA can be adjusted to tune the glass transition temperature (Tg) and the modulus (G') of the resulting copolymer films, offering a platform for a wide range of applications. mdpi.com This approach presents a bio-based alternative to traditional petroleum-based monomers used in the adhesive industry. mdpi.comnih.gov
Plasticizers for Bioplastics (e.g., Polylactide)
This compound has been identified as an effective and environmentally friendly plasticizer for bioplastics like polylactide (PLA). mdpi.comupv.es The addition of DBI to PLA significantly improves its flexibility and reduces brittleness, a common drawback of unmodified PLA.
Studies have shown that incorporating DBI into PLA leads to a considerable decrease in the glass transition temperature (Tg), indicating a plasticizing effect. mdpi.com In blends of PLA with 20 wt% this compound, the Young's modulus and tensile strength were reported to be 108 MPa and 20.6 MPa, respectively, with a remarkable elongation at break of 209%. mdpi.com Another study demonstrated that adding 10 wt% of DBI to PLA increased the elongation at break from 4.6% to 322%, while maintaining a tensile strength of 23.8 MPa. This enhancement in mechanical properties makes DBI a promising bio-based plasticizer for expanding the applications of PLA in areas requiring more flexible materials.
Table 2: Effect of this compound on the Mechanical Properties of Polylactide (PLA)
| PLA/DBI Blend (wt%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| 100/0 | - | - | 4.6 |
| 90/10 | 1572 | 23.8 | 322 |
| 80/20 | 108 | 20.6 | 209 |
Nanocomposites from this compound Copolymers
The development of nanocomposites from this compound copolymers represents a significant advancement in creating high-performance, bio-based materials. mdpi.com By incorporating nanofillers such as silica and carbon black, the mechanical and dynamic properties of these copolymers can be substantially enhanced. mdpi.comsemanticscholar.org
In one study, poly(this compound-butadiene) copolymer (PDBIB) nanocomposites were prepared. mdpi.com The results indicated that silica-reinforced PDBIB with a 40/60 weight ratio of this compound to butadiene, and carbon black-reinforced PDBIB with a 30/70 ratio, both exhibited excellent performance with tensile strengths exceeding 18 MPa and elongations at break over 400%. mdpi.com Scanning electron microscopy (SEM) analysis confirmed that the incorporation of these nanofillers improved their dispersion within the polymer matrix. semanticscholar.org
Development of Specialized Polymeric Materials with this compound
The unique chemical structure of this compound allows for its use in the creation of specialized polymeric materials with tailored properties. Its ability to be copolymerized with a variety of other monomers opens up possibilities for designing polymers with specific functionalities. mdpi.com
Polymers with Tunable Viscoelastic and Mechanical Properties
The incorporation of this compound into polymer chains provides a mechanism for tuning the viscoelastic and mechanical properties of the resulting materials. mdpi.com By adjusting the comonomer ratios and polymerization conditions, polymers with a wide spectrum of properties can be achieved.
For example, in the synthesis of copolymers from this compound, lauryl methacrylate, and itaconic acid, the ratio of DBI to LMA was found to directly influence the glass transition temperature (Tg) and storage modulus (G') of the copolymer films. mdpi.com This tunability is crucial for applications such as pressure-sensitive adhesives, where specific viscoelastic characteristics are required for optimal performance. mdpi.com
Similarly, in the development of bio-based elastomers, the feed weight percentage of butadiene in copolymerization with this compound allows for the adjustment of the glass transition temperature, ranging from -42 to -72°C. rsc.org This control over the thermal and mechanical properties enables the tailoring of these elastomers for specific applications, from flexible adhesives to durable rubber components. dataintelo.com
Degradable Polymers and Environmental Considerations
The increasing demand for environmentally responsible materials has propelled research into bio-based monomers like this compound (DBI). Derived from itaconic acid, a product of carbohydrate fermentation, DBI serves as a sustainable building block for a new generation of degradable polymers and elastomers. nih.gov Its incorporation into polymer chains, either as a primary monomer or as a plasticizing agent, offers a promising route to reducing reliance on petrochemical feedstocks and designing materials with controlled environmental persistence. nih.gov
Role in Bio-based Polymer Synthesis
This compound is a versatile monomer used in the synthesis of various degradable polymers. Through processes like environmentally friendly emulsion polymerization, which uses water as a reaction medium, DBI can be copolymerized with other bio-based or conventional monomers to create materials with tailored properties. rsc.orgmdpi.com
A significant area of research is the development of bio-based elastomers. For instance, sustainable poly(this compound-co-butadiene) (PDIB) elastomers have been synthesized via emulsion polymerization of DBI and butadiene. rsc.org These elastomers exhibit mechanical properties comparable to traditional synthetic rubbers, with some formulations showing a tensile strength over 2 MPa and an elongation at break exceeding 600%, positioning them as potential green alternatives for applications like tires. rsc.orgresearchgate.netmdpi.commdpi.com
Furthermore, fully bio-based waterborne copolymers have been successfully synthesized from itaconic acid (IA), this compound (DBI), and lauryl methacrylate (LMA). mdpi.com The properties of these terpolymers can be finely tuned by adjusting the ratio of DBI to LMA, offering a versatile platform for applications such as sustainable pressure-sensitive adhesives. mdpi.comresearchgate.net
Table 1: Properties of Poly(this compound-co-butadiene) (PDIB) Elastomers
This table summarizes the physical properties of PDIB elastomers with varying butadiene content, synthesized via emulsion polymerization.
| Butadiene Content (wt%) | Molecular Weight (Da) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
|---|---|---|---|---|---|
| 40 | Not specified | Not specified | > 2 | > 600 | rsc.orgresearchgate.net |
| Varies | 236,000 - 392,000 | -42 to -72 | Not specified | Not specified | rsc.orgresearchgate.net |
| 60 (Silica-reinforced) | Not specified | Not specified | > 18 | > 400 | researchgate.netmdpi.com |
| 70 (Carbon black-reinforced) | Not specified | Not specified | > 18 | > 400 | researchgate.netmdpi.com |
Application as a Bio-plasticizer
Beyond its role as a comonomer, this compound is an effective bio-based plasticizer for inherently brittle biodegradable polymers like polylactide (PLA). Plasticizers are essential for enhancing flexibility and processability. The use of bio-based plasticizers like DBI contributes to a more sustainable final product. Research has shown that incorporating 10 wt% of DBI into PLA can dramatically increase its elongation at break from 4.6% to 322%, while maintaining a respectable tensile strength of 23.8 MPa. This modification makes PLA suitable for a wider range of applications, particularly in flexible packaging.
To further enhance the properties and reduce potential plasticizer migration, reactive extrusion (REX) has been employed. This process can improve the interaction between the polymer and the plasticizer, leading to formulations with a tensile strength of up to 25.1 MPa and an elongation at break greater than 270%. scientific.net
Table 2: Mechanical Properties of Polylactide (PLA) Plasticized with this compound (DBI)
This table shows the effect of DBI and processing method on the mechanical properties of PLA.
| Formulation | Processing Method | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
|---|---|---|---|---|
| PLA + 10 wt% DBI | Conventional Extrusion | 23.8 | 322 | |
| PLA + 20 wt% DBI | Reactive Extrusion (REX) | 20.6 | 209 | mdpi.com |
| PLA + DBI with Peroxides | Reactive Extrusion (REX) | 25.1 | > 270 | scientific.net |
Degradation and Environmental Fate
Understanding the degradation behavior of these new materials is crucial for assessing their environmental impact. Studies on the thermal degradation of poly(this compound-co-butadiene) (PDBIB) provide valuable insights. nih.gov Thermogravimetric analysis (TGA) has revealed that the thermal decomposition of PDBIB occurs in a multi-step process. nih.govacs.org The initial stage involves the cleavage of the ester bonds within the itaconate segments, followed by the scission of the butadiene segments at higher temperatures. nih.govacs.orgnih.gov
Kinetic analysis of this process helps in predicting the material's service life and stability. nih.govnih.gov Methods like the Kissinger and Flynn–Wall–Ozawa models have been used to determine the activation energies (Ea) for thermal decomposition. These studies indicate that the butadiene segments require higher energy for degradation than the itaconate segments, highlighting different thermal stabilities within the copolymer. nih.govacs.orgnih.gov This controlled degradation is a key feature of designing polymers that are stable during their functional lifetime but can break down under specific end-of-life conditions.
Table 3: Thermal Degradation Kinetic Data for Poly(this compound-co-butadiene) (PDBIB)
This table presents the activation energies for the thermal decomposition of the different segments within the PDBIB elastomer, as determined by the Kissinger method.
| Polymer Segment | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|
| Itaconate Segment | 196.4 | nih.govacs.orgnih.gov |
| Butadiene Segment | 225.7 | nih.govacs.orgnih.gov |
Environmental Fate and Sustainability Aspects of Dibutyl Itaconate
Renewable Resource Derivation and Bio-based Content
Dibutyl itaconate's primary claim to sustainability lies in its derivation from renewable resources. The precursor, itaconic acid, is a key platform chemical recognized by the U.S. Department of Energy as a valuable building block derivable from biomass. researchgate.netmdpi.commdpi.comresearchgate.net It is commercially produced through the fermentation of carbohydrates, such as glucose from sources like corn, sugarcane, potatoes, wood chips, and straw, using microorganisms like Aspergillus terreus. mdpi.comalfa-chemistry.comnih.govmdpi.comriverlandtrading.comrsc.org This biotechnological route offers a sustainable alternative to petroleum-based monomers. alfa-chemistry.comriverlandtrading.com
The n-butanol required for the esterification of itaconic acid to form DBI can also be derived from biomass, further enhancing the bio-based content of the final monomer. rsc.org Consequently, polymers synthesized from DBI, such as poly(this compound-co-butadiene), can be considered bio-based elastomers. nih.govrsc.orgrsc.org The use of such bio-based monomers is a strategic approach to increase the renewable content of various polymer systems, including waterborne polymer dispersions for coatings and adhesives. acs.org Research has focused on creating copolymers from entirely bio-based monomers like itaconic acid, this compound, and lauryl methacrylate (B99206) to develop sustainable pressure-sensitive adhesives. mdpi.com
Environmental Friendliness of Synthesis and Polymerization Processes
Efforts to enhance the environmental profile of this compound extend to its synthesis and subsequent polymerization, aligning with the principles of green chemistry.
Traditional esterification processes often rely on strong mineral acids as catalysts, which can lead to equipment corrosion and environmental pollution. researchgate.net To mitigate these issues, research has focused on developing environmentally benign and non-corrosive heterogeneous catalysts. researchgate.net One such approach involves the use of hierarchical zeolites, which have shown high efficiency in the synthesis of DBI from itaconic acid and n-butanol. researchgate.netresearchgate.netdntb.gov.uadntb.gov.ua Lipase-catalyzed synthesis represents another green alternative, offering high conversion rates and purity of DBI under optimized, solvent-free conditions. researchgate.net This enzymatic approach is considered an environmentally friendly synthetic technology. dntb.gov.uaresearchgate.net
The polymerization of DBI is also being explored through greener methodologies. Emulsion polymerization, particularly in aqueous media, is highlighted as an environmentally benign method. rsc.orgacs.orgacs.org This solvent-less or water-based approach avoids the use of hazardous organic solvents, a significant advantage in producing sustainable elastomers and other polymers. rsc.orgacs.orgmdpi.com For instance, the synthesis of poly(myrcene-co-dibutyl itaconate) and poly(this compound-co-butadiene) has been successfully demonstrated using emulsion polymerization. rsc.orgacs.org
Furthermore, the development of thermo-reversible, fully bio-based elastomers through high-temperature emulsion polymerization without the use of a large number of organic solvents aligns with green chemistry principles. acs.org These processes not only utilize renewable feedstocks but also aim to minimize waste and energy consumption, contributing to a more sustainable manufacturing lifecycle. alfa-chemistry.comacs.org
Life Cycle Assessment Considerations for this compound-based Materials
A comprehensive evaluation of the sustainability of this compound-based materials necessitates a life cycle assessment (LCA). While specific, in-depth LCA studies focused solely on this compound are not extensively detailed in the provided results, general considerations for bio-based polymers offer valuable insights.
An LCA from a "cradle-to-gate" perspective for bio-based materials like those derived from itaconic acid reveals both advantages and potential trade-offs. europa.eu On average, one metric ton of bio-based material can save approximately 55 ± 34 GJ of primary energy and 3 ± 1 metric ton of carbon dioxide equivalents in greenhouse gas emissions compared to conventional materials. acs.org This highlights the potential of DBI-based polymers to reduce dependence on fossil fuels and mitigate climate change. nih.gov
However, the agricultural production of biomass feedstocks can have other environmental impacts. For instance, bio-based materials may lead to an increase in eutrophication by 5 ± 7 kg phosphate (B84403) equivalents per metric ton and stratospheric ozone depletion by 1.9 ± 1.8 kg nitrous oxide equivalents per metric ton. acs.org The most significant environmental aspects in the life cycle of bio-based chemicals like itaconic acid are often related to energy use (heat and electricity) during production. europa.eu
The end-of-life of DBI-based polymers is another crucial aspect. The biodegradability of polymers derived from itaconic acid is a key feature, positioning them as an eco-friendly alternative to non-degradable plastics. riverlandtrading.com For example, the incorporation of DBI as a plasticizer in polylactide (PLA) can enhance its flexibility without compromising its biodegradability, making it suitable for applications in biodegradable plastics. Research into the degradation kinetics of bio-based elastomers like poly(this compound-co-butadiene) provides critical data for predicting their service life and understanding their behavior in the environment. nih.govresearchgate.netnih.gov Studies have shown that these elastomers undergo both chain degradation and cross-linking during aging, with chain degradation being the predominant process. nih.govresearchgate.net
The development of reprocessable bio-based elastomers, which can be recycled, addresses the challenge of resource waste associated with irreversibly cross-linked rubber products. acs.org
A full life cycle assessment would need to meticulously account for the impacts of biomass cultivation, transportation, fermentation and synthesis processes, polymerization, product use, and end-of-life management to provide a complete picture of the environmental sustainability of this compound-based materials.
Regulatory and Safety Considerations in Dibutyl Itaconate Research
Classification and Labeling under Chemical Regulations (e.g., REACH, GHS)
The regulatory classification of dibutyl itaconate presents some variation depending on the reporting entity and the regulatory framework. Under the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, this compound is an actively registered substance. nih.gov
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), as implemented by Regulation (EC) No 1272/2008 in Europe, some safety data sheets indicate that this compound does not meet the criteria for classification in any hazard class. tcichemicals.com Similarly, under the OSHA Hazard Communication Standard in the United States, it has been classified as not a hazardous substance or mixture. tcichemicals.com Consequently, for these classifications, no hazard pictograms, signal words, or hazard statements are required. tcichemicals.com
However, aggregated data submitted to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory show a more nuanced picture. nih.gov While the majority of notifications (8 out of 9) report that the substance does not meet GHS hazard criteria, a minority of notifications (11.1%) do assign hazard classifications. nih.gov These include warnings for causing serious eye irritation and potentially causing long-lasting harmful effects to aquatic life. nih.gov This discrepancy may be due to impurities, additives, or different data interpretations among suppliers. nih.goveuropa.eu
GHS Classification Data for this compound
| Reporting Source | Classification | Hazard Statements | Pictogram | Signal Word |
| Safety Data Sheet (per Regulation EC No 1272/2008) tcichemicals.com | Not classified as hazardous | None | None | No signal word |
| Safety Data Sheet (per OSHA HCS 29 CFR 1910.1200) tcichemicals.com | Not a hazardous substance or mixture | None | None | None |
| ECHA C&L Inventory (Aggregated, 11.1% of notifications) nih.gov | Eye Irritation (Category 2) Aquatic Hazard, Chronic (Category 4) | H319: Causes serious eye irritation H413: May cause long lasting harmful effects to aquatic life | Irritant | Warning |
Occupational Exposure Limits and Safe Handling Practices in Research Settings
Currently, there are no established occupational exposure limit values for this compound. tcichemicals.comchemicalbook.com In the absence of specific exposure limits, safe handling in a research setting relies on adherence to standard laboratory hygiene and engineering controls to minimize potential exposure.
Handling of this compound should be performed in a well-ventilated area. tcichemicals.com Engineering controls such as a local exhaust ventilation system should be used, particularly when vapors or aerosols may be generated. tcichemicals.comtcichemicals.comspectrumchemical.com A safety shower and eye bath should be readily available in the workspace. tcichemicals.comtcichemicals.comspectrumchemical.com
Researchers should avoid contact with skin, eyes, and clothing. spectrumchemical.com Standard safe handling practices include washing hands and face thoroughly after handling the substance. tcichemicals.comspectrumchemical.com Personal Protective Equipment (PPE) is essential for minimizing direct contact.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Justification & Notes |
| Respiratory Protection | Vapor respirator or gas mask. tcichemicals.comtcichemicals.comspectrumchemical.com | To be used if ventilation is inadequate or if vapors/mists are generated. Follow local and national regulations. tcichemicals.comspectrumchemical.com |
| Hand Protection | Protective gloves. tcichemicals.comtcichemicals.comspectrumchemical.com | Prevents direct skin contact. |
| Eye Protection | Safety glasses. tcichemicals.comtcichemicals.comspectrumchemical.com | Protects against splashes. |
| Face Protection | A face-shield may be required. tcichemicals.comspectrumchemical.com | Recommended in situations with a higher risk of splashing. spectrumchemical.com |
| Skin and Body Protection | Protective clothing or a protective suit. tcichemicals.comtcichemicals.com | Provides a barrier against accidental skin exposure. Protective boots may also be required depending on the situation. spectrumchemical.com |
Waste Management and Disposal Protocols for this compound and its Derivatives in Laboratories
Proper disposal of this compound and any resulting derivatives is a critical component of laboratory safety and environmental protection. ptb.de All waste management procedures must comply with federal, state, and local regulations. tcichemicals.comspectrumchemical.com
For minor spills, the material should be absorbed using a dry, inert absorbent such as sand. tcichemicals.comspectrumchemical.com The collected material should then be placed into a covered container for disposal. tcichemicals.comspectrumchemical.com For larger spills, the area should be contained by bunding to prevent the material from entering drains. spectrumchemical.com
Waste containers must be clearly and appropriately labeled to identify their contents and associated hazards. nsta.org Chemical waste should be stored in a designated, secure area, segregated from incompatible materials to prevent accidental reactions. nsta.org Unused or excess chemicals should not be disposed of down the sink. nsta.org The primary disposal method for this compound may involve a chemical incinerator, potentially equipped with an afterburner and scrubber system. tcichemicals.com However, consultation with local or regional authorities is necessary to ensure compliance with all applicable disposal regulations. tcichemicals.com Empty chemical containers must be thoroughly rinsed to remove any residue before being discarded. nsta.org
Future Research Directions and Outlook for Dibutyl Itaconate
Exploration of Novel Polymerization Techniques for Dibutyl Itaconate
While this compound can be challenging to polymerize using traditional methods, which often result in low monomer conversion, researchers are actively exploring advanced polymerization techniques to overcome these limitations. researchgate.netresearchgate.net The goal is to achieve better control over the polymer architecture, leading to materials with precisely defined properties.
Key research areas include:
Controlled Radical Polymerization (CRP): Techniques like Nitroxide Mediated Polymerization (NMP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are being investigated. researchgate.net While the homopolymerization of DBI via NMP has been shown to be difficult, its copolymerization with monomers like styrene (B11656) is feasible, allowing for the creation of copolymers with elastomeric properties. researchgate.net RAFT polymerization has been successfully used to polymerize sterically hindered itaconates, yielding polymers with controlled molecular weights. researchgate.net
Emulsion Polymerization: This technique is particularly promising for industrial applications. Seeded semibatch emulsion polymerization has been shown to successfully incorporate high amounts (up to 30 wt%) of DBI with monomers like methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA) in short reaction times. acs.orgacs.org This method offers excellent control over reaction heat and polymer composition. Research in this area also focuses on creating fully bio-based waterborne copolymers for applications like pressure-sensitive adhesives (PSAs). mdpi.com
Group Transfer Polymerization (GTP): Studies have explored GTP for polymerizing DBI. While high conversion rates for homopolymerization have not been achieved, GTP has shown that DBI can act as an effective end-functionalizing agent, allowing for the synthesis of polymers with specific end-group functionalities. researchgate.net
Kinetic Modeling: A deeper understanding of the polymerization kinetics is crucial. Studies on the free-radical polymerization of DBI have highlighted the influence of depropagation at higher temperatures, which limits the polymerization rate and molecular weight. acs.org Kinetic models are being developed to guide experimental studies and optimize reaction conditions for both homo- and copolymerization. researchgate.netacs.org
Design of Advanced Materials with Enhanced Functionality and Performance
A primary focus of future research is to leverage this compound as a building block for advanced, sustainable materials with tailored properties. Its ability to be copolymerized with a variety of other monomers opens up a vast design space. chemicalbook.com
Future prospects in materials design include:
High-Performance Bio-based Elastomers: Copolymers of DBI and butadiene, known as PDBIB, have been developed as a sustainable alternative to commercial rubbers like styrene-butadiene rubber (SBR). nih.govmdpi.com Future work will likely focus on optimizing the performance of these bio-elastomers, including their thermal oxidative aging behavior and mechanical properties, to expand their commercial potential in applications like tires. nih.gov
Advanced Polymer Blends: DBI shows significant promise as a compatibilizer in polymer blends. Recent studies have demonstrated that DBI can chemically react with both poly(lactic acid) (PLA) and polypropylene (B1209903) carbonate (PPC), forming a copolymer that enhances the compatibility between the two. nih.gov This results in blends with vastly improved toughness, degradability, and optical clarity, opening up applications in packaging, agriculture, and 3D printing. nih.gov
Functional Coatings and Adhesives: Waterborne copolymers containing DBI are being developed for sustainable pressure-sensitive adhesives (PSAs) and coatings. mdpi.com Research is focused on tuning the viscoelastic properties and adhesion by adjusting the ratio of DBI to other comonomers, such as lauryl methacrylate. mdpi.com Additionally, poly(itaconic acid ester) emulsions are being used to create bio-based, self-healing thin film coatings for materials like paper, which can recover from scratches and restore their gloss. d-nb.info
Sustainable Plasticizers: DBI is an effective bio-based plasticizer for polymers like PLA. The addition of DBI can dramatically increase the flexibility and elongation at break of PLA, transforming it from a brittle material into a much more ductile one.
Table 1: Impact of this compound (DBI) on PLA/PPC Blend Properties
| Property | Neat PLA/PPC Blend | PLA/PPC Blend with 10 wt% DBI | Improvement Factor |
|---|---|---|---|
| Elongation at Break | - | 494.7% | 13.7x |
| Notched Impact Strength | - | 8494.1 J/m² | 2.5x |
| Mass Loss Rate (Degradation) | 20.3% | 84.1% | 4.1x |
| Haze | 37.1% | 11.1% | -70% |
Data sourced from a study on PLA/PPC/DBI blends. nih.gov
Expanded Biomedical and Pharmaceutical Applications of this compound Derivatives
The inherent biocompatibility of itaconic acid and its derivatives makes them attractive candidates for biomedical and pharmaceutical applications. symbchem.comjustdial.com While research into the direct therapeutic effects of DBI itself is nascent, its use as a monomer in biocompatible polymers is a significant area of future exploration.
Potential future applications include:
Drug Delivery Systems: Poly(itaconic acid) and its derivatives are being explored for use in drug delivery systems due to their water solubility and biocompatibility. justdial.com this compound could be incorporated into copolymers to create nanoparticles or hydrogels with controlled drug release profiles.
Tissue Engineering and Medical Devices: The biocompatibility of DBI makes it a suitable component for polymers used in tissue engineering scaffolds and medical devices. symbchem.com Copolymers containing DBI could be designed to have specific mechanical properties and degradation rates suitable for supporting cell growth or for use in implantable devices.
Immunomodulatory Materials: While itaconate itself is known to have immunoregulatory properties, it has been shown that derivatives like dimethyl itaconate and 4-octyl itaconate are not converted to intracellular itaconate and exhibit different biological effects, such as inducing a strong electrophilic stress response. nih.govnih.gov Future research could investigate whether specific this compound-containing polymers or derivatives could be designed to modulate immune responses at the material-tissue interface, which could be beneficial for medical implants.
Development of Sustainable Industrial Processes for this compound Production
The environmental credentials of this compound are rooted in its synthesis from itaconic acid, a bio-based platform chemical produced via fermentation. wordpress.com A key research direction is to make the subsequent conversion of itaconic acid to DBI even more sustainable and efficient for large-scale industrial production. researchgate.net
Innovations in sustainable production focus on:
Heterogeneous Catalysis: There is a strong push to replace traditional corrosive liquid acid catalysts, like sulfuric acid, with solid, reusable catalysts. researchgate.net Novel hierarchical zeolites, such as H-BEA, have shown high catalytic activity and selectivity in the esterification of itaconic acid with n-butanol. researchgate.netresearchgate.net These catalysts are non-corrosive, environmentally benign, and facilitate easier product separation. researchgate.net
Enzymatic Synthesis: The use of enzymes, particularly lipases, as catalysts offers an environmentally friendly route to DBI synthesis. researchgate.netdntb.gov.ua Lipase-catalyzed esterification can proceed under mild conditions, reducing energy consumption and byproduct formation, with studies demonstrating high purity and conversion rates.
Process Optimization: Research is also focused on optimizing reaction conditions to maximize yield and minimize waste. This includes developing novel combined systems, such as a catalysis-polymerization inhibition system using a strong acid ion exchange resin as the catalyst and hydroquinone (B1673460) as a polymerization inhibitor. google.com This approach shortens reaction times, lowers energy consumption, and prevents the formation of unwanted polymers during esterification. google.com
Table 2: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Key Advantages | Reference |
|---|---|---|
| Hierarchical Zeolite H-BEA | Environmentally benign, non-corrosive, reusable, high yield. | researchgate.netresearchgate.net |
| Lipase (B570770) | Environmentally friendly, mild reaction conditions, high purity. | dntb.gov.ua |
Q & A
Q. What are the standard protocols for synthesizing dibutyl itaconate (DBI) with high purity, and how are structural and purity assessments validated?
- Methodological Answer : DBI synthesis typically involves esterification of itaconic acid with n-butanol using acid catalysts (e.g., sulfuric acid). Post-synthesis, purity is validated via gas chromatography (GC) or high-performance liquid chromatography (HPLC). Structural confirmation requires Fourier-transform infrared spectroscopy (FT-IR) to identify ester carbonyl peaks (~1740 cm⁻¹) and methylene groups, as shown in Figure S6 , and nuclear magnetic resonance (NMR) for proton environment analysis. For new compounds, elemental analysis (C, H, O) is mandatory to confirm stoichiometry .
Q. How do solvent polarity and temperature influence DBI’s stability during storage, and what experimental parameters ensure reproducibility?
- Methodological Answer : Stability studies should use accelerated degradation protocols under varying temperatures (e.g., 4°C, 25°C, 40°C) and solvents (polar vs. non-polar). Degradation products are monitored via GC-MS or LC-MS. Include control samples with stabilizers (e.g., hydroquinone, HQ) to assess efficacy. Document storage conditions (e.g., inert atmosphere, light exposure) and validate results across ≥3 independent batches to ensure reproducibility .
Advanced Research Questions
Q. How does DBI modulate transcriptomic responses in influenza A virus (IAV)-infected A549 cells, and what contradictions arise when comparing its effects to itaconate?
- Methodological Answer : Transcriptomic profiling via microarray analysis (e.g., 24 h post-infection at MOI = 1) reveals DBI (0.5 mM) downregulates pro-inflammatory genes (e.g., IL-6, TNF-α) more robustly than itaconate (20 mM), clustering infected and uninfected cells into distinct clades (Figure S11). However, itaconate uniquely suppresses DUSP95, suggesting divergent signaling pathways. Contradictions arise in pathway specificity: DBI broadly suppresses interferon (IFN) signaling (GO term enrichment in S13 Fig), while itaconate exhibits weaker anti-inflammatory effects. Validate via siRNA knockdown of candidate genes (e.g., IRF3, STAT1) to isolate mechanisms .
Q. What statistical frameworks resolve discrepancies in DBI’s dose-dependent anti-inflammatory effects across in vitro and in vivo models?
- Methodological Answer : Apply multivariate regression to account for variables like cell type (e.g., macrophages vs. epithelial cells), species differences (murine vs. human), and pharmacokinetic parameters (e.g., bioavailability). Use hierarchical clustering to group dose-response data (e.g., 0.1–1.0 mM in vitro vs. 10–50 mg/kg in vivo). For conflicting outcomes, perform meta-analysis with standardized effect sizes (Cohen’s d) and sensitivity testing to identify confounding factors (e.g., metabolite stability) .
Methodological Considerations
- Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed methodology, including reagent batch numbers, instrument calibration data, and raw data deposition in repositories like Figshare .
- Ethical Data Presentation : Avoid overinterpretation of microarray data; use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) and report confidence intervals for gene expression changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
